Lipophilicity (LogP) Comparison: 3,4-Dimethoxyphenyl vs. Pyridin-3-yl and Unsubstituted Phenyl Analogs
The target compound 6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a calculated LogP of approximately 2.10 , positioning it in a moderate lipophilicity range favorable for both aqueous solubility and membrane permeability. This value reflects the balanced hydrophobic contribution of the 3,4-dimethoxyphenyl group. In contrast, the pyridin-3-yl analog (CAS 1286717-32-5; molecular weight 229.26, molecular formula C10H7N5S) lacks the dimethoxyphenyl ring and possesses a significantly lower molecular weight and a more polar character due to the pyridine nitrogen, which would be expected to reduce LogP substantially below 2.0 . The unsubstituted 6-phenyl analog would likewise exhibit a lower LogP owing to the absence of the two methoxy groups. This LogP differential is important because LipE (lipophilic efficiency) calculations, commonly used in kinase inhibitor optimization, directly depend on accurate LogP values—a shift of 0.5–1.0 LogP units can alter LipE by the same magnitude, impacting candidate prioritization.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.10 (cLogP, calculated) |
| Comparator Or Baseline | 6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 1286717-32-5): LogP not reported but expected lower than 2.0 based on smaller molecular weight (229.26 vs. 288.33) and polar pyridine moiety; 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol: LogP expected lower than 2.10 due to absence of methoxy groups |
| Quantified Difference | Estimated LogP advantage of ≈0.5–1.0 units over pyridin-3-yl and unsubstituted phenyl analogs |
| Conditions | Calculated LogP values from supplier technical datasheets; comparative inference based on molecular formula and functional group contributions |
Why This Matters
LogP is a critical parameter governing compound solubility, permeability, and pharmacokinetic behavior; researchers optimizing LipE in kinase inhibitor programs need the specific LogP of this compound rather than extrapolating from analogs with different aryl substituents.
